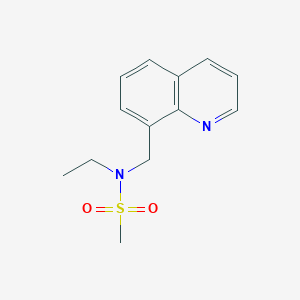![molecular formula C12H16BrN3O B7591732 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one, also known as BPPO, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPO belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the central nervous system. In
Mecanismo De Acción
The exact mechanism of action of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist or antagonist for the receptors it targets. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one can modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in lab experiments is its high affinity for the receptors it targets. This allows for precise modulation of receptor activity, which can be useful in studying the effects of specific neurotransmitter systems. However, one limitation is that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has not yet been extensively studied in humans, so its potential therapeutic effects and safety profile are not fully understood.
Direcciones Futuras
There are several future directions for research on 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. One area of interest is its potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in humans. Additionally, research on the mechanisms underlying its pharmacological effects could lead to the development of new drugs with similar properties. Finally, studies on the structure-activity relationship of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one could lead to the development of more potent and selective ligands for the receptors it targets.
Métodos De Síntesis
The synthesis of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one involves the reaction of 5-bromopyridin-3-amine with 1-(4-chlorobutyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. This method has been optimized to produce high yields of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one with good purity.
Aplicaciones Científicas De Investigación
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the central nervous system. It has been found to have affinity for the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This suggests that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one may have potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(5-bromopyridin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-2-12(17)16-5-3-15(4-6-16)11-7-10(13)8-14-9-11/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOMBPAFMPTUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)


